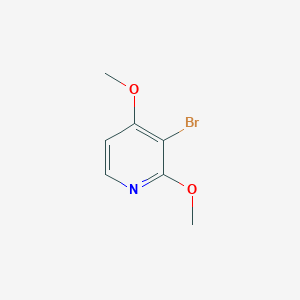
2-Methoxy-1,3-dimethyl-4-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-1,3-dimethyl-4-nitrobenzene is an aromatic compound with the molecular formula C₉H₁₁NO₃. It is characterized by the presence of a methoxy group (-OCH₃), two methyl groups (-CH₃), and a nitro group (-NO₂) attached to a benzene ring. This compound is used in various chemical synthesis processes and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methoxy-1,3-dimethyl-4-nitrobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the nitration of 2-methoxy-1,3-dimethylbenzene (also known as 2,6-dimethylanisole) using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the rate of nitration and to avoid over-nitration.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale nitration processes. The reaction conditions are optimized to ensure high yield and purity of the product. The process includes careful control of temperature, concentration of reagents, and reaction time. The product is then purified through recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-1,3-dimethyl-4-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH₂) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride in hydrochloric acid.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. For example, treatment with strong nucleophiles like sodium methoxide can lead to the replacement of the methoxy group.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide or other strong nucleophiles.
Major Products Formed
Reduction: 2-Methoxy-1,3-dimethyl-4-aminobenzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methoxy-1,3-dimethyl-4-nitrobenzene is used in scientific research for:
Chemical Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: Investigating its potential as a precursor for drug development.
Material Science:
Environmental Chemistry: Understanding its behavior and transformation in the environment.
Mechanism of Action
The mechanism of action of 2-Methoxy-1,3-dimethyl-4-nitrobenzene in chemical reactions involves electrophilic aromatic substitution. The nitro group is an electron-withdrawing group, which deactivates the benzene ring towards further electrophilic substitution. the methoxy group is an electron-donating group, which activates the ring towards electrophilic substitution. The interplay between these groups influences the reactivity and orientation of the compound in various reactions.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-1,3-dimethylbenzene: Lacks the nitro group, making it more reactive towards electrophilic substitution.
2-Methoxy-4-nitrotoluene: Similar structure but with different positioning of the methyl group, affecting its reactivity and properties.
1,3-Dimethyl-4-nitrobenzene: Lacks the methoxy group, making it less reactive towards nucleophilic substitution.
Uniqueness
2-Methoxy-1,3-dimethyl-4-nitrobenzene is unique due to the presence of both electron-donating and electron-withdrawing groups on the benzene ring. This combination allows for a diverse range of chemical reactions and makes it a valuable compound in synthetic chemistry and research applications.
Properties
IUPAC Name |
2-methoxy-1,3-dimethyl-4-nitrobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-6-4-5-8(10(11)12)7(2)9(6)13-3/h4-5H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYYBGZOTNZNBRB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)[N+](=O)[O-])C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20543025 |
Source


|
| Record name | 2-Methoxy-1,3-dimethyl-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20543025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50536-74-8 |
Source


|
| Record name | 2-Methoxy-1,3-dimethyl-4-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50536-74-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxy-1,3-dimethyl-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20543025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(6-Bromohexyl)oxy]benzonitrile](/img/structure/B1282740.png)











